molecular formula C13H13NO4 B5914230 ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate

ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate

Cat. No. B5914230
M. Wt: 247.25 g/mol
InChI Key: FEDDLCOMYQAPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate (EHMOC) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EHMOC belongs to the class of quinolone derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate is not fully understood. However, it is believed that ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate exerts its biological activity through the inhibition of key enzymes and proteins involved in various cellular processes. For example, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II.
Biochemical and Physiological Effects:
ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has also been found to exhibit significant antitumor activity by inducing apoptosis and inhibiting the growth of cancer cells. In addition, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant biological activity at low concentrations. However, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate research. One potential direction is to investigate its use as a fluorescent probe for the detection of metal ions. Another potential direction is to investigate its use as a potential therapeutic agent for the treatment of bacterial and fungal infections. Further research is also needed to fully understand the mechanism of action of ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate and to identify potential targets for its use in cancer therapy.

Synthesis Methods

Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate can be synthesized through a multistep reaction starting from commercially available 2,3-dimethylbenzoic acid. The synthesis involves the condensation of 2,3-dimethylbenzoic acid with ethyl acetoacetate, followed by cyclization and oxidation to yield ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate. The purity of the compound can be improved through recrystallization and purification techniques.

Scientific Research Applications

Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities. ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

ethyl 4-hydroxy-3-methyl-2-oxo-1H-quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(17)8-4-5-10-9(6-8)11(15)7(2)12(16)14-10/h4-6H,3H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDDLCOMYQAPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-3-methyl-2-oxo-, ethyl ester

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